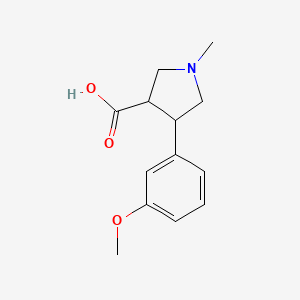![molecular formula C26H35NO2 B13024882 (8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic molecule. It features a cyclopenta[a]phenanthrene core structure, which is a common motif in many natural and synthetic compounds, particularly in the field of steroids and related bioactive molecules. The presence of a pyridin-3-yl group and an acetate ester adds to its chemical diversity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the pyridin-3-yl group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification to form the acetate: This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-yl group or the cyclopenta[a]phenanthrene core.
Reduction: Reduction reactions can target the double bonds within the core structure.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to steroids makes it a useful tool for studying hormone receptors and related pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example, if it interacts with steroid receptors, it might mimic or inhibit the action of natural hormones. The molecular targets could include nuclear receptors, enzymes involved in steroid metabolism, or other proteins that interact with the cyclopenta[a]phenanthrene core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the pyridin-3-yl group and acetate ester.
Testosterone: Another steroid with a similar core structure but different functional groups.
Estradiol: A steroid hormone with a similar core but different substituents.
Uniqueness
The presence of the pyridin-3-yl group and the acetate ester makes this compound unique compared to other steroids. These functional groups can significantly alter its chemical properties and biological activity, potentially leading to new applications in research and industry.
Eigenschaften
Molekularformel |
C26H35NO2 |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
[(8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H35NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-5,8,14,16,19-21,23-24H,6-7,9-13,15H2,1-3H3/t19?,20?,21-,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
HEZPFKLQXRMCLZ-NQDOSPJQSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC=C4C5=CN=CC=C5)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


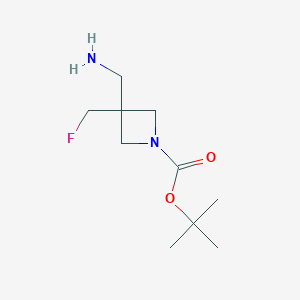
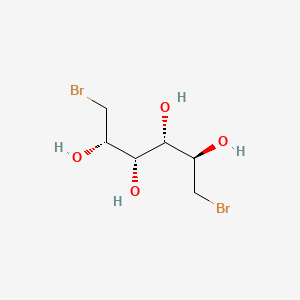
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
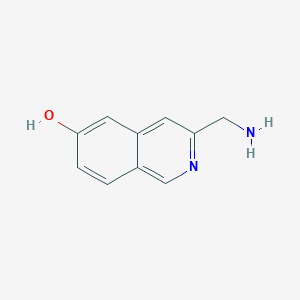
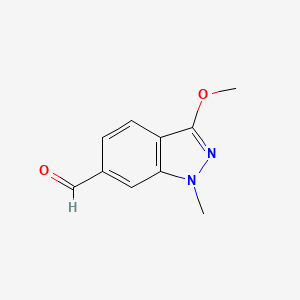
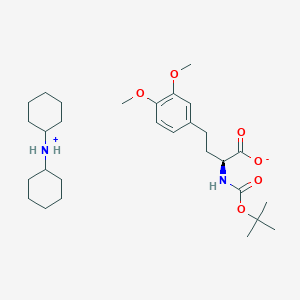

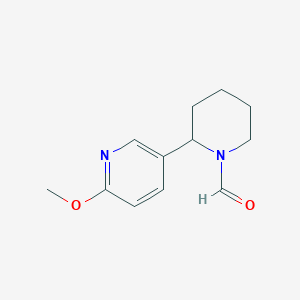
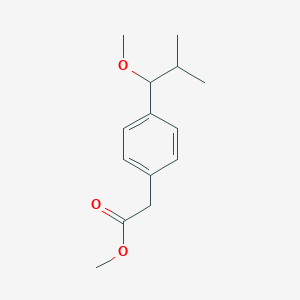
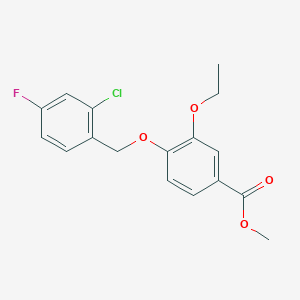

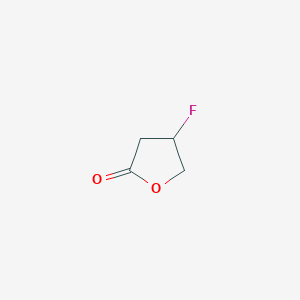
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
